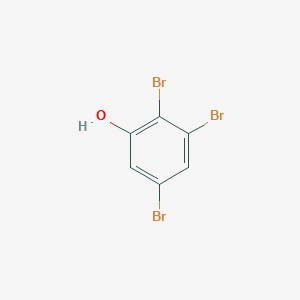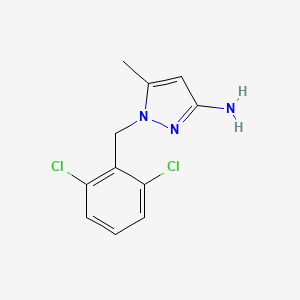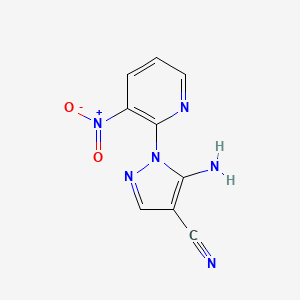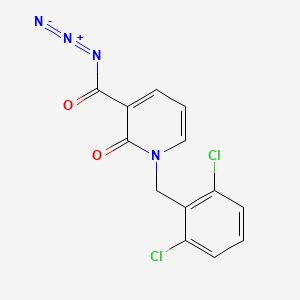
2,3,5-tribromophenol
Descripción general
Descripción
2,3,5-Tribromophenol is an organic compound with the molecular formula C6H3Br3O. It is a brominated derivative of phenol, characterized by the presence of three bromine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
Brominated phenols, including 2,3,5-tribromophenol, are known to interact with various biological systems and may have potential endocrine-disrupting properties .
Mode of Action
It has been suggested that brominated phenols may disturb cellular ca2+ signaling in neuroendocrine cells
Biochemical Pathways
A study on a similar compound, 2,4,6-tribromophenol, showed that it was metabolized by rice plants via oxidative and hydrolytic debromination reactions, forming 6-bromo-1,2,4-benzenetriol as the ring-cleavage substrate . This suggests that this compound may also undergo similar transformations in biological systems.
Result of Action
It has been suggested that brominated phenols, including this compound, may have potential endocrine-disrupting properties and could disturb cellular ca2+ signaling in neuroendocrine cells .
Action Environment
Environmental factors such as pH and temperature can influence the properties and accumulation of brominated phenols in the environment . For instance, the incidence of tribromophenol detection in agricultural soils increased significantly with urbanization and increasing production
Análisis Bioquímico
Biochemical Properties
2,3,5-Tribromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . Additionally, it is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway . These interactions highlight the compound’s ability to participate in complex biochemical processes, influencing various metabolic pathways.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In mouse embryos, exposure to this compound inhibited the differentiation and survival of epiblast cells and extraembryonic endoderm cells . Furthermore, it has been reported to cause DNA damage in sea urchin embryos, indicating its potential genotoxic effects . These findings suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to adverse cellular outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It has been found to bind to and inhibit specific enzymes, leading to alterations in metabolic processes . The compound’s ability to undergo oxidative degradation and reductive bromination further underscores its complex molecular interactions . These mechanisms contribute to the compound’s overall biochemical activity and its potential impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is rapidly metabolized in rice plants, with 99.2% of the compound being metabolized within five days of exposure . This rapid degradation suggests that this compound may have limited long-term stability in certain environments. Its persistent presence in various environmental components indicates that it can have long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodents, the compound was rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours and 89-94% in 24 hours . Higher doses of this compound have been associated with increased toxicity, including adverse effects on embryonic development and cellular differentiation . These findings highlight the importance of dosage considerations in assessing the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways facilitate the compound’s biotransformation and degradation in biological systems. The identification of various metabolites, including hydrophobic, persistent, and toxic compounds, underscores the complexity of this compound’s metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been detected in various environmental components, including soil, house dust, indoor and outdoor air, surface freshwater, groundwater, sewage, sludge, and drinking water . Its widespread presence indicates its ability to be transported and distributed across different media, potentially leading to bioaccumulation in biological systems.
Subcellular Localization
The subcellular localization of this compound and its effects on cellular activity are influenced by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to undergo various metabolic transformations, including debromination and hydroxylation, suggests that it can be directed to specific cellular compartments or organelles . These interactions may affect the compound’s activity and function within cells, contributing to its overall biochemical impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Tribromophenol can be synthesized through the bromination of phenol. The process involves the controlled addition of bromine to phenol in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tribromophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less brominated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenols with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,3,5-Tribromophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized as a flame retardant and in the production of polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar applications but different bromine atom positions.
2,4-Dibromophenol: Contains two bromine atoms and exhibits different chemical properties.
Pentabromophenol: A more heavily brominated phenol with distinct reactivity and applications.
Uniqueness
2,3,5-Tribromophenol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its reactivity and effectiveness as an antimicrobial agent make it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2,3,5-tribromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDJCHZVXDLVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)


amine](/img/structure/B3039079.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
